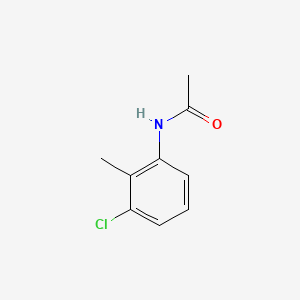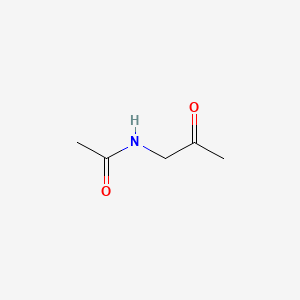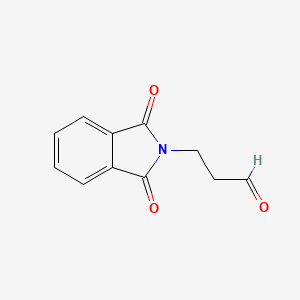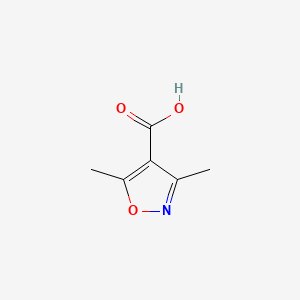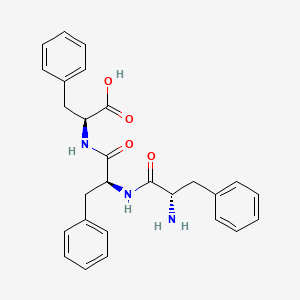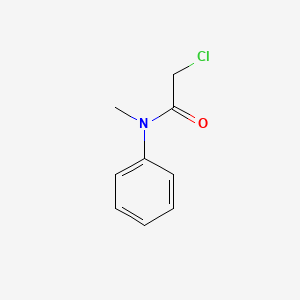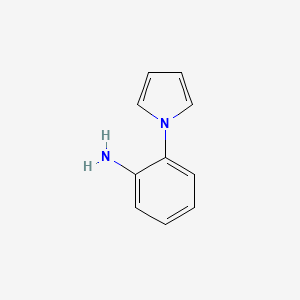
2-(1H-Pyrrol-1-yl)aniline
Descripción general
Descripción
2-(1H-Pyrrol-1-yl)aniline is a compound that features a pyrrole ring, a five-membered heterocycle with a nitrogen atom, attached to an aniline moiety, which is a primary amine linked to a benzene ring. This structure is a key intermediate in various chemical reactions and has been studied for its potential applications in material science and pharmaceuticals .
Synthesis Analysis
The synthesis of 2-(1H-Pyrrol-1-yl)aniline derivatives can be achieved through copper-catalyzed reactions. For instance, pyrrole-2-carboxylic acid has been used as a ligand in the Cu-catalyzed monoarylation of anilines with aryl iodides and bromides, leading to the formation of diaryl amine products . Additionally, a radical pathway involving the use of alkylboronic acids has been developed for constructing pyrrolo[1,2-a]quinoxalines starting from 2-(1H-pyrrol-1-yl)anilines .
Molecular Structure Analysis
The molecular structure of 2-(1H-Pyrrol-1-yl)aniline and its derivatives has been explored using various spectroscopic techniques. Infrared predissociation spectroscopy coupled with tandem mass spectrometry has been utilized to analyze the molecular structures of related aniline(pyrrole) cluster ions . Furthermore, crystallographic studies have revealed the presence of distinct hydrogen bonds and weak supramolecular interactions in the solid-state structures of related compounds .
Chemical Reactions Analysis
2-(1H-Pyrrol-1-yl)aniline participates in various chemical reactions. It has been used as a precursor for the synthesis of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines, which are potent inhibitors of cyclin-dependent kinases and exhibit anti-proliferative activity against human tumor cell lines . Additionally, reactions with aniline have been reported to yield 1-anilino-3-iminopyrrolizine-2-carbonitriles and 2-(1-anilino-2,2-dicyanoethenyl)pyrroles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(1H-Pyrrol-1-yl)aniline derivatives have been characterized through various analytical methods. Copolymers composed of aniline and pyrrole have been synthesized and examined for their thermal stability, electrical conductivity, and morphological characteristics . The presence of pyrrole units in the copolymer backbone significantly influences the material's properties, such as improving the structural and optical features when synthesized in the presence of potassium chloride .
Aplicaciones Científicas De Investigación
Application 1: Synthesis of Pyrrolo[1,2-a]quinoxalines
- Specific Scientific Field : Organic & Biomolecular Chemistry
- Summary of the Application : “2-(1H-Pyrrol-1-yl)aniline” is used in the synthesis of pyrrolo[1,2-a]quinoxalines . Pyrrolo[1,2-a]quinoxalines are a type of organic compound that have potential applications in various biological and optical fields .
- Methods of Application or Experimental Procedures : An efficient method was developed for the one-pot construction of pyrrolo[1,2-a]quinoxalines via a Cu(II)-catalyzed domino reaction between 2-(1H-Pyrrol-1-yl)anilines and alkylsilyl peroxides . This reaction proceeds through C–C bond cleavage and new C–C and C–N bond formation . A mechanistic study suggests that alkyl radical species participate in the cascade reaction .
- Results or Outcomes : The synthetic protocol is characterized by a broad substrate scope, O2 as oxidant, and commercially readily available catalysts . The reaction yields pyrrolo[1,2-a]quinoxalines in good to moderate yields .
Application 2: Preparation of Dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : “2-(1H-Pyrrol-1-yl)ethanamine” may be used in the preparation of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones . These compounds are synthesized by reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid via N-acyliminium cation aromatic cyclizations .
Application 3: Separation on Newcrom R1 HPLC Column
- Specific Scientific Field : Analytical Chemistry
- Summary of the Application : “2-(1H-Pyrrol-1-yl)aniline” can be separated on a Newcrom R1 HPLC column . This is a technique used in analytical chemistry to separate, identify, and quantify each component in a mixture.
Application 4: Copper-Catalyzed Oxidative Cyclization
- Specific Scientific Field : Organic & Biomolecular Chemistry
- Summary of the Application : “2-(1H-Pyrrol-1-yl)aniline” is used in the copper-catalyzed oxidative cyclization . This process is a route to pyrrolo[1,2-a]quinoxalines .
- Methods of Application or Experimental Procedures : An efficient method was developed for the one-pot construction of pyrrolo[1,2-a]quinoxalines via a Cu(II)-catalyzed domino reaction between 2-(1H-Pyrrol-1-yl)anilines and alkylsilyl peroxides . This reaction proceeds through C–C bond cleavage and new C–C and C–N bond formation .
- Results or Outcomes : The synthetic protocol is characterized by a broad substrate scope, O2 as oxidant, and commercially readily available catalysts .
Application 5: Preparation of Pyrrolo[1,2-a]quinoxalines
Safety And Hazards
Direcciones Futuras
The future directions of research involving 2-(1H-Pyrrol-1-yl)aniline could involve further exploration of its potential in various biological and optical applications . For example, some substituted pyrrolo[1,2-a]quinoxaline derivatives, which can be synthesized from 2-(1H-Pyrrol-1-yl)aniline, have shown promise for novel and highly potent 5-HT3 receptor agonists .
Propiedades
IUPAC Name |
2-pyrrol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMZHPUPLWQIBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208997 | |
| Record name | 2-(1H-Pyrrol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727718 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(1H-Pyrrol-1-yl)aniline | |
CAS RN |
6025-60-1 | |
| Record name | 1-(2-Aminophenyl)pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6025-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Pyrrol-1-yl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006025601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6025-60-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1H-Pyrrol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-pyrrol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


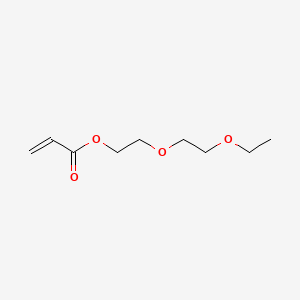
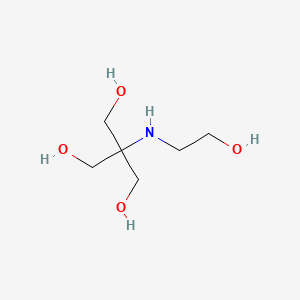

![Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-](/img/structure/B1329462.png)
